molecular formula C7H7NO4 B1589672 3-Hydroxy-4-methoxypyridine-2-carboxylic acid CAS No. 210300-09-7

3-Hydroxy-4-methoxypyridine-2-carboxylic acid

Cat. No. B1589672
M. Wt: 169.13 g/mol
InChI Key: OBHHCPRYWZKEIM-UHFFFAOYSA-N
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Description

3-Hydroxy-4-methoxypyridine-2-carboxylic acid (HMPCA) is a chemical compound found in nature, as well as in some laboratory synthesized compounds. It is a member of the pyridine family, and is commonly used in scientific research due to its unique properties. HMPCA is an important building block for many synthetic compounds, and is used in a variety of applications in the field of biochemistry and physiology.

Scientific Research Applications

  • Biochemical Pathways of Nicotinamide-Derived Pyridones

    • Field : Biochemistry .
    • Application : Pyridones, oxidation products of nicotinamide, are often included in metabolomics measurements and associated with pathological outcomes in acute kidney injury (AKI) .
    • Method : The study provides a comprehensive characterization of these catabolites of vitamin B3, justifies their nomenclature, and differentiates between the biochemical pathways that lead to their generation .
    • Results : The study identifies an enzymatic and a chemical process that accounts for the formation of the ribosylated form of these pyridones, known to be cytotoxic .
  • Synthesis of (±)-pumiliotoxin C and (±)-lasubine II

    • Field : Organic Chemistry .
    • Application : 4-Methoxypyridine was used as a starting reagent for the stereocontrolled synthesis of (±)-pumiliotoxin C and (±)-lasubine II .
    • Method : The specific methods of application or experimental procedures were not detailed in the search results .
    • Results : The outcomes of the synthesis were not detailed in the search results .
  • Construction of Dihyropyridin-4-ones

    • Field : Organic Chemistry .
    • Application : 4-Methoxypyridine was also used in an efficient construction of dihyropyridin-4-ones, which serves as potential ligands for neuronal nicotinic acetycholine receptors .
    • Method : The specific methods of application or experimental procedures were not detailed in the search results .
    • Results : The outcomes of the construction were not detailed in the search results .
  • Organic Electronics

    • Field : Material Science.
    • Application : Derivatives of (3-Bromo-2-methoxypyridin-4-yl)boronic acid may be useful in organic light-emitting diodes (OLEDs) or organic solar cells due to their ability to form π-conjugated systems.
    • Method : The specific methods of application or experimental procedures were not detailed in the search results.
    • Results : The outcomes of the application were not detailed in the search results.
  • Pesticide Chemical Transformation Product

    • Field : Environmental Science .
    • Application : “3-Hydroxy-4-methoxypyridine-2-carboxylic acid” is a pesticide chemical transformation product that is active against target organisms .
    • Method : The specific methods of application or experimental procedures were not detailed in the search results .
    • Results : The compound is very persistent and has a high potential for particle-bound transport. It has moderate acute ecotoxicity for fish, daphnia, bees, and earthworms .
  • Synthesis of 1,8-dioxo-1,2,7,8-tetrahydro-2,7,10-triaza-anthracene-4,5-dicarbaldehydes (DOTTADs)

    • Field : Organic Chemistry .
    • Application : 2-Methylpyridine-3-carboxylic acid was used in the synthesis of DOTTADs .
    • Method : The specific methods of application or experimental procedures were not detailed in the search results .
    • Results : The outcomes of the synthesis were not detailed in the search results .
  • Synthesis of 1,8-dioxo-1,2,7,8-tetrahydro-2,7,10-triaza-anthracene-4,5-dicarbaldehydes (DOTTADs)

    • Field : Organic Chemistry .
    • Application : 2-Methylpyridine-3-carboxylic acid was used in the synthesis of DOTTADs .
    • Method : The specific methods of application or experimental procedures were not detailed in the search results .
    • Results : The outcomes of the synthesis were not detailed in the search results .
  • Synthesis of 7,7-dichloro-5,7-dihydro-thieno [3,4- b ]pyridin-5-one

    • Field : Organic Chemistry .
    • Application : 2-Methylpyridine-3-carboxylic acid was also used in the synthesis of 7,7-dichloro-5,7-dihydro-thieno [3,4- b ]pyridin-5-one .
    • Method : The specific methods of application or experimental procedures were not detailed in the search results .
    • Results : The outcomes of the synthesis were not detailed in the search results .

properties

IUPAC Name

3-hydroxy-4-methoxypyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO4/c1-12-4-2-3-8-5(6(4)9)7(10)11/h2-3,9H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBHHCPRYWZKEIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=NC=C1)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90452938
Record name 3-Hydroxy-4-methoxypyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90452938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxy-4-methoxypyridine-2-carboxylic acid

CAS RN

210300-09-7
Record name 3-Hydroxy-4-methoxypyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90452938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3- Hydroxy-4-methyoxypyrdine-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

3-Benzyloxy-4-methoxypicolinic acid (5.3 g) was suspended in 25 ml of ethanol. 10% palladium-carbon (0.5 g) was added to the suspension. The mixture was then catalytically hydrogenated under atmospheric pressure for 30 min. The reaction solution was filtered under the reduced pressure. The filtrate was concentrated under the reduced pressure to give 2.8 g (yield 81.6%) of the title compound as colorless powder.
Name
3-Benzyloxy-4-methoxypicolinic acid
Quantity
5.3 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step Two
Name
palladium-carbon
Quantity
0.5 g
Type
catalyst
Reaction Step Three
Yield
81.6%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
European Food Safety Authority (EFSA)… - EFSA …, 2018 - Wiley Online Library
The conclusions of EFSA following the peer review of the initial risk assessments carried out by the competent authority of the rapporteur Member State, the United Kingdom, for the …
Number of citations: 7 efsa.onlinelibrary.wiley.com

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